PP242 is a synthetic small molecule classified as an adenosine triphosphate (ATP)-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. [ [, ] ] It acts upon both mTOR complexes, mTORC1 and mTORC2, differentiating it from first-generation inhibitors like rapamycin, which primarily target mTORC1. [ [, , ] ] This dual inhibitory action makes PP242 a valuable tool in scientific research for studying the distinct roles of mTORC1 and mTORC2 in various cellular processes and disease models. [ [, ] ]
PP242 is a potent and selective inhibitor of the mammalian target of rapamycin, a serine-threonine kinase that plays a critical role in regulating cell growth, proliferation, and survival. This compound targets both mTOR complex 1 and mTOR complex 2, effectively inhibiting their activity with an IC50 value of 8 nM. PP242 has shown promise in preclinical studies for its potential to induce apoptosis in various cancer cell types, including acute myeloid leukemia and bladder cancer, by disrupting mTOR signaling pathways .
PP242 is classified as an ATP-competitive inhibitor due to its ability to bind to the active site of the mTOR kinase. It was developed as part of research aimed at exploring novel therapeutic avenues for cancer treatment. The compound's efficacy has been demonstrated in various studies, highlighting its role in inhibiting tumor growth and progression across different cancer models .
The molecular structure of PP242 can be described as follows:
The structural characteristics contribute to its binding affinity and selectivity towards mTOR complexes. High-resolution techniques such as X-ray crystallography or NMR spectroscopy are typically used to elucidate the detailed molecular structure .
PP242 undergoes several key chemical reactions which are critical for its function as an inhibitor:
These reactions ultimately lead to reduced cell proliferation and increased apoptosis in targeted cancer cells .
PP242 exerts its effects primarily through:
PP242 exhibits several notable physical and chemical properties:
These properties are crucial for optimizing experimental conditions when evaluating PP242's efficacy against various cancer models .
PP242 has diverse applications in scientific research:
PP242 (Torkinib) is a pyrazolopyrimidine-derived small molecule with the chemical name 2-[4-Amino-1-(1-methylethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl]-1H-indol-5-ol (molecular weight: 308.34 g/mol; CAS No.: 1092351-67-1) [1] [5]. Its structure features:
PP242 binds mTOR with an IC₅₀ of 8 nM in cell-free assays, demonstrating >100-fold selectivity for mTOR over class I PI3K isoforms (PI3Kα/β/γ/δ) [1] [6]. Structural analyses reveal that PP242 occupies the ATP-binding site through:
Table 1: Inhibition Profiles of PP242 Against mTOR and Related Kinases
Kinase Target | IC₅₀ (μM) | Selectivity vs. mTOR |
---|---|---|
mTOR | 0.008 | Reference |
PI3Kα | 1.96 | 245-fold |
PI3Kβ | 2.20 | 275-fold |
PI3Kδ | 1.27 | 159-fold |
PI3Kγ | 0.102 | 13-fold |
DNA-PK | 0.408 | 51-fold |
Data compiled from biochemical assays [1] [6].
PP242 is a dual mTORC1/mTORC2 inhibitor that suppresses phosphorylation events in both complexes:
Kinetic studies show PP242 achieves rapid and sustained suppression of downstream effectors:
Table 2: Cellular Effects of PP242 on mTOR Substrates
mTOR Complex | Downstream Target | Phosphorylation Site | Inhibition Efficacy |
---|---|---|---|
mTORC1 | S6K1 | Thr389 | >90% at 1 μM [1] |
mTORC1 | 4EBP1 | Thr37/46 | 100% at 1 μM [2] |
mTORC2 | Akt | Ser473 | 80–90% at 1 μM [3] |
While PP242 primarily targets mTOR, kinome-wide profiling reveals off-target interactions at higher concentrations:
Compared to other mTOR inhibitors:
PP242’s selectivity profile is contextualized against PI3K isoform inhibitors:
Table 3: Selectivity Benchmarking of PP242 Against Key Inhibitors
Inhibitor | mTOR IC₅₀ | Off-Target Kinases (IC₅₀ <1 μM) | mTORC2 Inhibition |
---|---|---|---|
PP242 | 8 nM | RET, JAK1/2/3 | Yes |
Torin1 | 2 nM | None | Yes |
Rapamycin | 0.1–1 nM * | None | No |
Idelalisib | 8600 nM | PI3Kδ (19 nM) | No |
Rapamycin IC₅₀ reflects FKBP12 binding affinity; mTORC1 inhibition requires complex formation [4] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7